molecular formula C14H14ClN B1370119 (9H-Fluoren-9-YL)methanamine hydrochloride CAS No. 34221-61-9

(9H-Fluoren-9-YL)methanamine hydrochloride

Cat. No.: B1370119
CAS No.: 34221-61-9
M. Wt: 231.72 g/mol
InChI Key: PCNSHWDSACOTSQ-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-YL)methanamine hydrochloride is a chemical compound with the molecular formula C14H14ClN and a molecular weight of 231.72 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-YL)methanamine hydrochloride typically involves the reaction of fluorene with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often include:

    Temperature: Ambient temperature

    Solvent: Methanol

    Catalyst: Triethylamine

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Reactants: Fluorene, formaldehyde, ammonia, hydrochloric acid

    Conditions: Controlled temperature and pressure, use of industrial-grade solvents and catalysts

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-YL)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding fluorenone derivatives

    Reduction: Can be reduced to form fluorenylmethanol

    Substitution: Can undergo nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4)

    Substitution: Common reagents include alkyl halides and acyl chlorides

Major Products Formed

    Oxidation: Fluorenone derivatives

    Reduction: Fluorenylmethanol

    Substitution: Various substituted fluorenylmethanamine derivatives

Scientific Research Applications

(9H-Fluoren-9-YL)methanamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. The compound’s aromatic structure allows it to participate in π-π interactions, which can influence its binding affinity and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Fluorenylmethanol
  • Fluorenone
  • Fluorenylmethyl chloroformate

Uniqueness

(9H-Fluoren-9-YL)methanamine hydrochloride is unique due to its combination of an amine group and a fluorene backbone, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .

Properties

CAS No.

34221-61-9

Molecular Formula

C14H14ClN

Molecular Weight

231.72 g/mol

IUPAC Name

N-methyl-9H-fluoren-9-amine;hydrochloride

InChI

InChI=1S/C14H13N.ClH/c1-15-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14;/h2-9,14-15H,1H3;1H

InChI Key

PCNSHWDSACOTSQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CN.Cl

Canonical SMILES

CNC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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